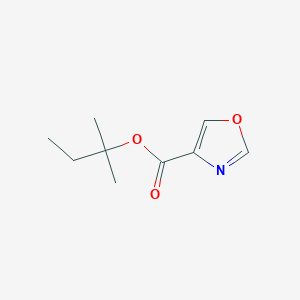
Tert-pentyl oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-pentyl oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with a tert-pentyl group at the 5-position and a carboxylate group at the 4-position. Oxazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-pentyl oxazole-4-carboxylate typically involves the oxidation of 3-oxazoline-4-carboxylates. This can be achieved using reagents such as Grignard reagents, which facilitate the preparation of 4-keto-oxazole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-pentyl oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole-4-carboxylates.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Introduction of different substituents at various positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) and potassium carbonate (K2CO3) are commonly used.
Reduction: Titanium(III) chloride solution can be employed for reductive amination reactions.
Substitution: Palladium-catalyzed direct arylation using arylbromides and chlorides in dioxane solvent.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit unique biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Tert-pentyl oxazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-pentyl oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Benzyl 2-phenyloxazole-4-carboxylate: Known for its high activity against Mycobacterium tuberculosis.
Macrooxazoles A-D: Isolated from the fungus Phoma macrostoma, these compounds exhibit antimicrobial and cytotoxic activities.
Uniqueness: Tert-pentyl oxazole-4-carboxylate stands out due to its unique tert-pentyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
2-methylbutan-2-yl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-4-9(2,3)13-8(11)7-5-12-6-10-7/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
JBOKHJDWPXIBSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OC(=O)C1=COC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)

![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)

![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)

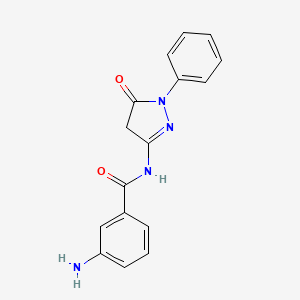
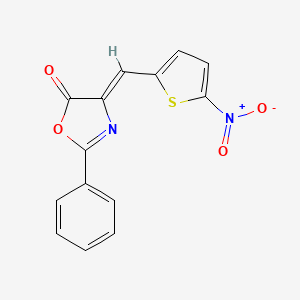
![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)


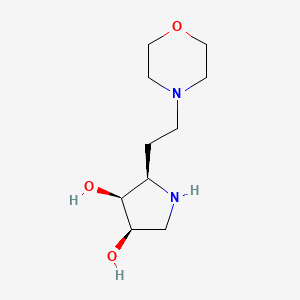
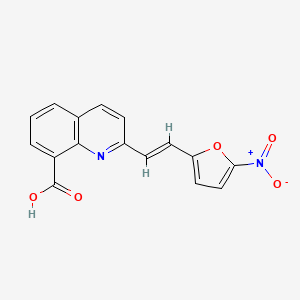
![(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline](/img/structure/B15208084.png)
